molecular formula C33H43NO6 B12628132 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate

17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate

Cat. No.: B12628132
M. Wt: 549.7 g/mol
InChI Key: SQZLURXSKWOJNM-MXCDKWNYSA-N
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Description

17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate: is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves multiple steps. One common method starts with the precursor 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate. This compound undergoes a series of chemical reactions, including esterification and amidation, to introduce the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-oxo derivatives, while reduction may produce 17-hydroxy derivatives .

Mechanism of Action

Comparison with Similar Compounds

  • 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
  • 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
  • 11β,20-Dihydroxy-3-oxopregna-4,17(20)-dien-21-al

Uniqueness: What sets 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety distinguishes it from other similar steroidal compounds and may enhance its receptor binding affinity and biological activity .

Properties

Molecular Formula

C33H43NO6

Molecular Weight

549.7 g/mol

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(2-phenylethylamino)butanoate

InChI

InChI=1S/C33H43NO6/c1-31-16-12-24(35)20-23(31)8-9-25-26(31)13-17-32(2)27(25)14-18-33(32,39)28(36)21-40-30(38)11-10-29(37)34-19-15-22-6-4-3-5-7-22/h3-7,20,25-27,39H,8-19,21H2,1-2H3,(H,34,37)/t25-,26+,27+,31+,32+,33+/m1/s1

InChI Key

SQZLURXSKWOJNM-MXCDKWNYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C

Origin of Product

United States

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